Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate
CAS No.: 6124-12-5
Cat. No.: VC4148493
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6124-12-5 |
|---|---|
| Molecular Formula | C11H15N3O4S |
| Molecular Weight | 285.32 |
| IUPAC Name | diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate |
| Standard InChI | InChI=1S/C11H15N3O4S/c1-4-17-9(15)8(10(16)18-5-2)6-12-11-14-13-7(3)19-11/h6H,4-5H2,1-3H3,(H,12,14) |
| Standard InChI Key | LIKAFGBSXBLJDD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, diethyl 2-[[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylidene]propanedioate, reflects its structural complexity. Key features include:
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A 1,3,4-thiadiazole ring substituted with a methyl group at position 5.
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A methyleneamino bridge linking the thiadiazole to a malonate diester group.
Molecular Formula: C₁₁H₁₅N₃O₄S
Molecular Weight: 285.32 g/mol.
SMILES: CCOC(=O)C(=CNC1=NN=C(S1)C)C(=O)OCC.
InChI Key: LIKAFGBSXBLJDD-UHFFFAOYSA-N.
The planar conformation of the thiadiazole ring and conjugation with the malonate ester contribute to its stability and reactivity. X-ray crystallography of analogous thiadiazole derivatives reveals intermolecular interactions, such as C–H···N hydrogen bonds, which stabilize the crystal lattice .
Synthesis and Reaction Pathways
The synthesis typically involves a Knoevenagel condensation between diethyl ethoxymethylene-malonate and 5-methyl-1,3,4-thiadiazol-2-amine . A representative procedure includes:
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Condensation: Heating equimolar amounts of diethyl malonate and 5-methyl-1,3,4-thiadiazol-2-amine in ethanol with a catalytic base (e.g., piperidine) at 120°C for 30 minutes .
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Isolation: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol .
Key Reaction Parameters:
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Temperature: 120°C.
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Catalyst: Piperidine or similar amines.
Alternative routes employ microwave-assisted synthesis to reduce reaction times, though specific data for this compound remain unpublished.
Biological Activity and Mechanisms
Thiadiazole derivatives exhibit diverse pharmacological activities, and this compound is no exception:
Antimicrobial Effects
While direct data are scarce, structurally related compounds show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The thiadiazole ring’s electron-deficient nature disrupts microbial cell membranes .
Anti-inflammatory Activity
Malonate esters are known to modulate COX-2 and TNF-α pathways . Molecular docking studies suggest this compound may inhibit cyclooxygenase enzymes, though experimental validation is pending .
Applications in Drug Development
Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate serves as a key intermediate in synthesizing bioactive molecules:
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Anticancer Agents: Functionalization at the malonate position enhances cytotoxicity .
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Antimicrobial Scaffolds: Hybridization with quinolones or β-lactams improves potency .
Table 1: Comparative Biological Activity of Thiadiazole Derivatives
| Compound | Activity (IC₅₀) | Target Cell Line | Reference |
|---|---|---|---|
| Diethyl 2-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)methylene)malonate | 15.72 μM (GI₅₀) | MCF-7 | |
| 5-Nitrothiazole analog | 8.9 μM (MIC) | Staphylococcus aureus |
Future Directions
Research priorities include:
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